molecular formula C7H7NO4 B3014862 Methyl 2-(2-formyloxazol-4-yl)acetate CAS No. 1554332-58-9

Methyl 2-(2-formyloxazol-4-yl)acetate

Cat. No.: B3014862
CAS No.: 1554332-58-9
M. Wt: 169.136
InChI Key: VILXWGUOGCEECZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyloxazol-4-yl)acetate is an oxazole-derived ester featuring a formyl substituent at the 2-position of the oxazole ring and an acetoxy group at the 4-position. The formyl group enhances electrophilicity, making it a reactive intermediate for cross-coupling reactions or further functionalization .

Properties

IUPAC Name

methyl 2-(2-formyl-1,3-oxazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-11-7(10)2-5-4-12-6(3-9)8-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXWGUOGCEECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=COC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-formyloxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the use of copper acetate in combination with diethanolamine to increase yields in the 2-pyridyl MIDA boronate system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-formyloxazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the formyl group to other functional groups.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2-formyloxazol-4-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(2-formyloxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Insights:

Oxazole vs. Formyl Group: The 2-formyl substituent distinguishes it from analogs like Ethyl 2-(2-phenyl-1H-imidazol-4-yl) acetate, enhancing electrophilicity for nucleophilic additions (e.g., condensation reactions) .

Reactivity and Synthetic Utility Compared to Methyl 2-phenylacetoacetate (a β-keto ester), the oxazole-based compound lacks keto-enol tautomerism, limiting its role in Claisen-like condensations but offering orthogonal reactivity for heterocyclic functionalization . The thiazole-based Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7) exhibits bioactivity in antibiotic frameworks, whereas the formyl group in the target compound may facilitate metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Applications in Drug Development

  • Imidazole derivatives (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) show antitumor activity, suggesting that this compound could be modified for similar targets .
  • Pyrazole-based esters (e.g., Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate) are used in agrochemicals, highlighting the versatility of heterocyclic esters in diverse fields .

Biological Activity

Methyl 2-(2-formyloxazol-4-yl)acetate is a heterocyclic compound belonging to the oxazole family, characterized by its oxazole ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₇N₃O₃
  • CAS Number : 1554332-58-9

The compound features a five-membered oxazole ring, which contributes to its unique chemical reactivity and biological properties. The presence of the formyl group enhances its reactivity, making it a valuable building block in organic synthesis.

The biological activity of this compound is attributed to its interaction with various molecular targets. The oxazole ring can engage in hydrogen bonding and π-stacking interactions with enzymes and receptors, influencing biochemical pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activity, affecting signal transduction processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria using the broth microdilution method. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

Bacterial Strain MIC (mg/L)
Staphylococcus aureus3.91
Escherichia coli7.81

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays showed that the compound inhibited the proliferation of cancer cell lines, indicating potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Synthesis and Activity Evaluation : A study synthesized various derivatives of this compound to evaluate their biological activity. The modifications led to improved potency against specific bacterial strains, highlighting structure-activity relationships (SAR) that could guide future drug design efforts.
  • Comparative Study with Similar Compounds : When compared to related compounds such as methyl 2-(1H-imidazol-4-yl)acetate, this compound demonstrated superior antibacterial activity, suggesting that the oxazole moiety plays a crucial role in enhancing biological efficacy.

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